EB-47
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Overview
Description
EB-47 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1) and ADP-ribosyltransferase diphtheria toxin-like 1 (ARTD-1). It mimics the substrate nicotinamide adenine dinucleotide (NAD+) and extends from the nicotinamide to the adenosine subsite. This compound has an IC50 value of 45 nM for PARP-1 and shows modest potency against ARTD5 with an IC50 value of 410 nM .
Preparation Methods
EB-47 is synthesized through a series of chemical reactions involving the formation of a piperazine-linked adenosine analog. The synthetic route typically involves the following steps:
Formation of the Isoindolinone Core: The synthesis begins with the formation of the isoindolinone core, which is a key structural component of this compound.
Linking to Piperazine: The isoindolinone core is then linked to a piperazine moiety through a series of condensation reactions.
Final Assembly: The final step involves the attachment of the adenosine analog to the piperazine-linked isoindolinone core, resulting in the formation of this compound
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The compound is typically produced in bulk quantities for research purposes.
Chemical Reactions Analysis
EB-47 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the isoindolinone core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups present in the compound, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
EB-47 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of PARP-1 and ARTD-1, providing insights into the mechanisms of these enzymes.
Biology: In biological research, this compound is used to investigate the role of PARP-1 in DNA repair processes and its involvement in various cellular pathways.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, where PARP-1 inhibitors are used to enhance the efficacy of chemotherapy and radiation therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new PARP-1 inhibitors and as a reference compound in drug discovery .
Mechanism of Action
EB-47 exerts its effects by mimicking the substrate NAD+ and binding to the substrate site of PARP-1 and ARTD-1. This binding inhibits the activity of these enzymes, preventing the repair of DNA damage and leading to cell death in cancer cells. The molecular targets of this compound include the catalytic domain of PARP-1 and ARTD-1, and the pathways involved are primarily related to DNA repair and apoptosis .
Comparison with Similar Compounds
EB-47 is unique among PARP-1 inhibitors due to its high potency and selectivity. Similar compounds include:
Olaparib: A small molecule inhibitor of PARP-1 and PARP-2 with an IC50 value of 5 nM for PARP-1.
Veliparib: A potent inhibitor of PARP-1 and PARP-2 with Ki values of 5.2 nM and 2.9 nM, respectively.
Talazoparib: Another PARP inhibitor that exploits defects in the DNA repair pathway through synthetic lethality
This compound stands out due to its specific inhibition of ARTD-1 and its ability to mimic NAD+, which provides a unique mechanism of action compared to other PARP inhibitors.
Properties
Molecular Formula |
C24H27N9O6 |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1 |
InChI Key |
DDFLFKTXUWPNMV-UAKAABGRSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
Synonyms |
5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride EB-47 |
Origin of Product |
United States |
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